Fmoc-3,4-dehydro-L-proline: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-3,4-dehydro-L-proline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Applications, and Biological Significance of Fmoc-3,4-dehydro-L-proline.
Introduction
Fmoc-3,4-dehydro-L-proline is a specialized amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its unique structural feature, a double bond within the pyrrolidine ring, imparts distinct conformational constraints on peptides, making it a valuable tool for medicinal chemists and researchers in drug development and structural biology. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of Fmoc-3,4-dehydro-L-proline.
Chemical and Physical Properties
Fmoc-3,4-dehydro-L-proline is a white to off-white solid powder.[1] Its core chemical and physical properties are summarized in the table below. While a specific melting point for the Fmoc-derivative is not consistently reported, the unprotected forms, 3,4-dehydro-L-proline and 3,4-dehydro-DL-proline, have reported melting points of 248-250 °C and 245 °C (dec.), respectively.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₄ | [1][3] |
| Molecular Weight | 335.35 g/mol | [3][4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 97% (HPLC) | [1][4] |
| Storage Conditions | 0-8 °C | [1] |
Solubility
Fmoc-protected amino acids, including Fmoc-3,4-dehydro-L-proline, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.[5] These include:
-
N,N-Dimethylformamide (DMF): Highly soluble.
-
N-Methyl-2-pyrrolidone (NMP): Highly soluble.
-
Dimethyl sulfoxide (DMSO): Soluble, sometimes used to aid dissolution of difficult amino acids.[6]
Experimental Protocols
The incorporation of Fmoc-3,4-dehydro-L-proline into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.
General Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of Fmoc-SPPS.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Objective: To prepare the solid support for peptide synthesis.
-
Procedure:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[7]
-
Place the resin in a reaction vessel.
-
Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[8]
-
Gently agitate for 30-60 minutes to ensure uniform swelling.
-
Drain the solvent.
-
2. Fmoc-3,4-dehydro-L-proline Coupling:
-
Objective: To attach Fmoc-3,4-dehydro-L-proline to the deprotected N-terminus of the growing peptide chain.
-
Reagents:
-
Fmoc-3,4-dehydro-L-proline (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (2.9-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-3,4-dehydro-L-proline and the coupling reagent in DMF.
-
Add the base to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[8] A negative Kaiser test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Considerations for Coupling Fmoc-3,4-dehydro-L-proline:
The presence of the double bond in the proline ring may influence its reactivity. While specific studies on the coupling efficiency of Fmoc-3,4-dehydro-L-proline are not abundant, proline and its analogues can sometimes exhibit slower coupling kinetics.[9] It is advisable to ensure complete coupling through monitoring and, if necessary, extending the coupling time or performing a double coupling.
3. Fmoc Deprotection:
-
Objective: To remove the Fmoc protecting group from the N-terminus of the newly added amino acid.
-
Reagent: 20% piperidine in DMF.
-
Procedure:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for an initial 3-5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine/DMF for 10-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[10]
-
4. Cleavage and Final Deprotection:
-
Objective: To cleave the synthesized peptide from the resin and remove any side-chain protecting groups.
-
Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[7]
-
Procedure:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Biological Significance and Signaling Pathways
While Fmoc-3,4-dehydro-L-proline itself is primarily a synthetic building block, the 3,4-dehydroproline moiety has significant biological effects, particularly in the context of collagen synthesis and prolyl hydroxylase activity.
Inhibition of Prolyl Hydroxylase and Collagen Synthesis
3,4-Dehydro-L-proline acts as a potent and selective inhibitor of prolyl hydroxylase.[2][11] This enzyme is crucial for the post-translational hydroxylation of proline residues in procollagen chains, a critical step for the stability of the collagen triple helix at physiological temperatures.[12] By inhibiting prolyl hydroxylase, 3,4-dehydro-L-proline disrupts the proper folding and secretion of collagen.[13] It has been suggested that 3,4-dehydroproline may act as an enzyme-activated suicide inhibitor of prolyl hydroxylase.[2][14]
The following diagram illustrates the inhibitory effect of 3,4-dehydro-L-proline on the collagen biosynthesis pathway.
This inhibitory action makes 3,4-dehydroproline and peptides containing this residue valuable tools for studying collagen metabolism and potentially for developing therapeutics for conditions characterized by excessive collagen deposition, such as fibrosis.
Conclusion
Fmoc-3,4-dehydro-L-proline is a versatile and valuable reagent for peptide chemists and drug developers. Its unique structural properties allow for the introduction of conformational constraints into peptides, which can be beneficial for modulating their biological activity and stability. While its incorporation into peptide chains follows standard Fmoc-SPPS protocols, careful monitoring of coupling reactions is advisable. The biological significance of the 3,4-dehydroproline core, particularly its role as a prolyl hydroxylase inhibitor, provides a strong rationale for its use in the design of novel peptidomimetics and therapeutic agents. This technical guide provides a solid foundation for researchers to effectively utilize Fmoc-3,4-dehydro-L-proline in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-3,4-dehydro-L-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fmoc-3,4-dehydro-L-proline | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
